molecular formula C20H20N4O3 B2948803 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide CAS No. 1448134-18-6

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide

Cat. No. B2948803
CAS RN: 1448134-18-6
M. Wt: 364.405
InChI Key: JVWHQGNTZSKYFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide, also known as BTQIC, is a novel compound that has been synthesized for various scientific research applications. It is a heterocyclic compound that contains both an imidazole and a quinoline ring. The compound has gained significant interest due to its potential use in the development of new drugs and its ability to interact with biological systems.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide is not fully understood, but it is believed to interact with various cellular targets. It has been shown to inhibit the activity of certain enzymes and to modulate the expression of certain genes. It may also interact with cellular membranes and alter their properties.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis. It has also been shown to modulate the immune system and to have anti-inflammatory effects. In addition, it has been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide in lab experiments include its ability to interact with various cellular targets and its potential use in the development of new drugs. However, the limitations include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide. These include further studies on its mechanism of action, its potential use in the development of new drugs, and its potential use in the treatment of various diseases. In addition, there is a need for further studies on its toxicity and its pharmacokinetics. Finally, there is a need for further optimization of the synthesis method to improve the yield and purity of the final product.
Conclusion
In conclusion, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide is a novel compound that has shown potential for various scientific research applications. It has been studied for its potential use in the development of new drugs and for its ability to interact with biological systems. Further studies are needed to fully understand its mechanism of action and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide involves the reaction of 7-amino-1-benzoyl-1,2,3,4-tetrahydroquinoline-2,5-dione with 1,2-diaminopropane in the presence of acetic acid. The resulting product is then treated with acetic anhydride to obtain N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide. The synthesis method has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide has been studied for its potential use in the development of new drugs. It has shown activity against various cancer cell lines and has been studied as a potential anti-cancer agent. It has also been studied for its potential use as an anti-inflammatory agent and for its ability to modulate the immune system.

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c25-18(15-5-2-1-3-6-15)23-11-4-7-14-8-9-16(13-17(14)23)22-20(27)24-12-10-21-19(24)26/h1-3,5-6,8-9,13H,4,7,10-12H2,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWHQGNTZSKYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)N3CCNC3=O)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide

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